Sodium taurohyodeoxycholate

説明

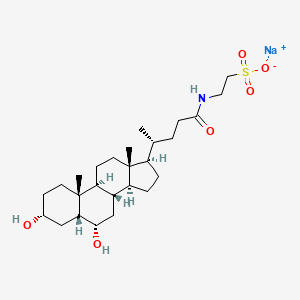

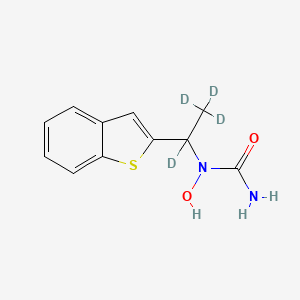

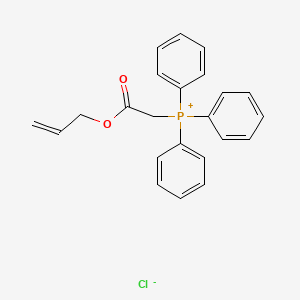

Sodium taurohyodeoxycholate is a taurine-amidated bile salt . It is an ionic detergent used for solubilizing lipids and proteins .

Molecular Structure Analysis

The molecular formula of Sodium taurohyodeoxycholate is C26H44NO6S . It has a molecular weight of 498.7 .Physical And Chemical Properties Analysis

Sodium taurohyodeoxycholate has been investigated using shear rheology and NMR diffusometry . It has been observed that the isotropic liquid phase consists of a micellar solution and presents a sharp structural transition from spherical micelles to an entangled network upon increasing the concentration .科学的研究の応用

Cytotoxicity Assessment

Sodium taurohyodeoxycholate has been utilized in studies to evaluate cytotoxic effects. For instance, it was used to assess dose-response data for cytotoxicity, regenerative cell proliferation, and secondary oxidative DNA damage in rat livers treated with furan. This application is crucial in understanding the compound’s impact on cellular health and viability .

Anionic Detergent in Biochemical Research

As a taurine-amidated bile salt, Sodium taurohyodeoxycholate can serve as an anionic detergent. This property is beneficial in various biochemical applications, such as solubilizing and separating proteins and lipids during laboratory experiments .

Hypercholeresis Induction

Research has shown that Sodium taurohyodeoxycholate can induce hypercholeresis, which is an increase in bile flow. This effect was studied in both normal and bile duct ligated (BDL) rats, providing insights into its potential therapeutic applications for liver and gallbladder conditions .

Drug Absorption Enhancement

Studies indicate that Sodium taurohyodeoxycholate may enhance the absorption of drugs. For example, it has been shown to be a potent absorption enhancer for drug delivery to the skin, which could be significant for transdermal therapeutic systems .

Traditional Medicine

In traditional Chinese medicine, compounds like Sodium taurohyodeoxycholate may be part of herbal formulas used for treating conditions such as diarrhea and ulcerative colitis. While the exact mechanisms are not fully understood, such applications highlight the compound’s potential role in alternative therapies .

作用機序

Target of Action

Sodium taurohyodeoxycholate is a taurine-amidated bile salt . Its primary target is the sodium taurocholate cotransporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes . NTCP mediates the transport of bile acids and plays a key role in the entry of certain viruses into hepatocytes .

Mode of Action

Sodium taurohyodeoxycholate interacts with its target, NTCP, to facilitate the transport of bile acids. It also prevents apoptosis by blocking a calcium-mediated apoptotic pathway as well as caspase-12 activation .

Biochemical Pathways

Sodium taurohyodeoxycholate affects the bile acid metabolism pathway. It increases bile flow, biliary cholesterol secretion, and biliary lipid secretion . It also modulates innate antiviral immune responses in the liver .

Pharmacokinetics

As a bile salt, it is expected to have good solubility and stability, which may impact its bioavailability .

Result of Action

Sodium taurohyodeoxycholate has multiple physiological effects. It can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . It also has anti-apoptotic effects and has been examined in inflammatory metabolic diseases and neurodegenerative diseases .

Action Environment

The action of Sodium taurohyodeoxycholate can be influenced by various environmental factors. For example, the presence of other bile salts may affect its solubility and efficacy. Additionally, changes in pH and temperature could potentially affect its stability .

将来の方向性

特性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium taurohyodeoxycholate | |

CAS RN |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?

A1: The study demonstrated that sodium taurohyodeoxycholate effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, sodium taurohyodeoxycholate led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)